

2,1,3-Benzothiadiazole-4-carbaldehyde molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,1,3-Benzothiadiazole-4-carbaldehyde

Cat. No.: B1305858

[Get Quote](#)

An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **2,1,3-Benzothiadiazole-4-carbaldehyde**. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the applications of benzothiadiazole derivatives. These compounds are notable as versatile building blocks in the creation of novel fluorophores, organic semiconductors, and pharmacologically active agents.

[1][2]

Molecular Structure and IUPAC Name

2,1,3-Benzothiadiazole-4-carbaldehyde is a bicyclic heteroaromatic compound. It consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a carbaldehyde (formyl) group substituted at the 4-position of the benzothiadiazole core.

- Preferred IUPAC Name: **2,1,3-Benzothiadiazole-4-carbaldehyde**[3][4]
- Other Names: Benzo[c][1][3][4]thiadiazole-4-carbaldehyde, 4-formyl-2,1,3-benzothiadiazole[4][5]

The molecular structure is depicted below:
(Image Source:
PubChem CID 2776283)

Physicochemical and Spectroscopic Data

The key physicochemical and identifying properties of **2,1,3-Benzothiadiazole-4-carbaldehyde** are summarized in the table below. While specific NMR and IR spectral data are not widely published in public databases, product specifications from commercial suppliers confirm that analytical data for synthesized batches conform to the expected structure.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	5170-68-3	[3] [4] [6]
Molecular Formula	C ₇ H ₄ N ₂ OS	[1] [3] [4]
Molecular Weight	164.18 g/mol	[1] [3] [4]
Appearance	Yellow solid	[1]
SMILES	O=CC1=CC=CC2=NSN=C12	[3] [4]
InChIKey	ANVJARPTPIVPRC-UHFFFAOYSA-N	[3] [4]
Purity (Typical)	≥95%	[1] [5] [6]
Storage Temperature	2-8°C	[1]
NMR	Conforms to Structure	[1]
Infrared Spectrum	Conforms to Structure	[1]

Experimental Protocols: Synthesis

The synthesis of **2,1,3-Benzothiadiazole-4-carbaldehyde** can be achieved through various methods. One modern and efficient approach involves the organocatalytic formylation of a borylated benzothiadiazole precursor. This method avoids the harsher conditions or multi-step sequences required in older synthetic routes.[\[7\]](#)

Protocol: Organocatalytic Formylation of 2,1,3-Benzothiadiazol-4-ylboronic acid

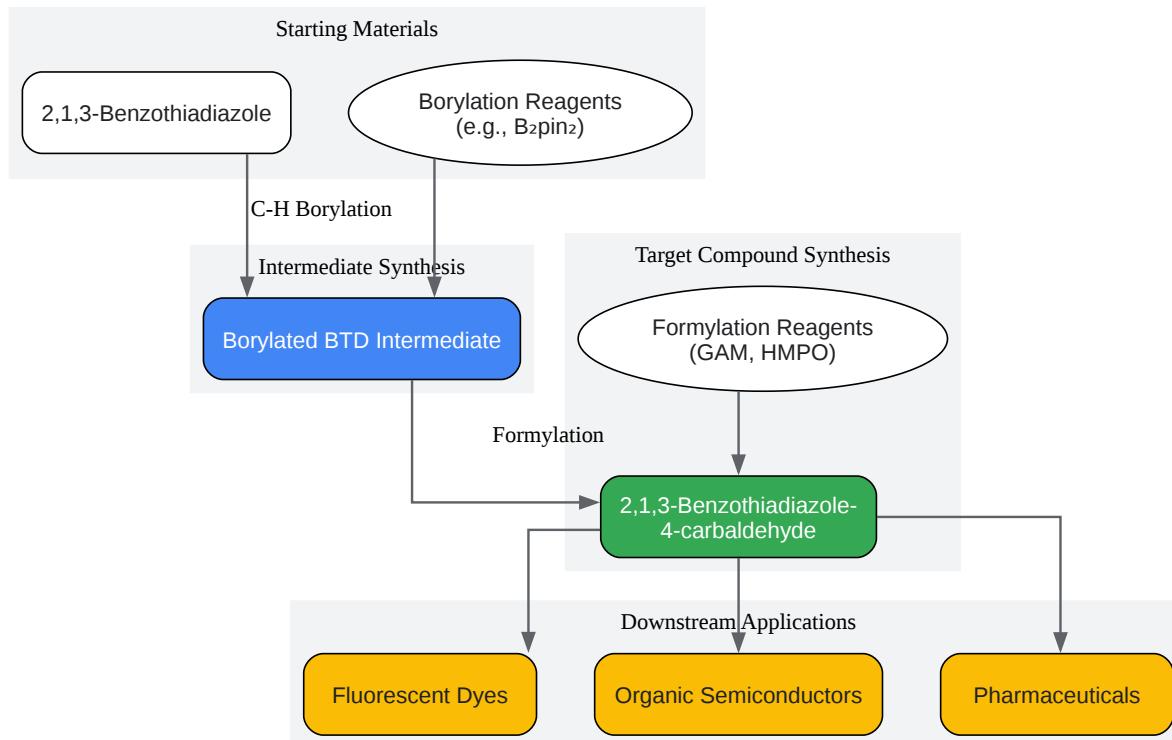
This protocol is adapted from a reported C-H functionalization and derivatization strategy for the 2,1,3-benzothiadiazole core.[\[7\]](#) The process involves the conversion of a boronic acid intermediate into the target aldehyde.

Objective: To synthesize **2,1,3-Benzothiadiazole-4-carbaldehyde** (9) from 2,1,3-Benzothiadiazol-4-ylboronic acid (3e).

Materials:

- 2,1,3-Benzothiadiazol-4-ylboronic acid (precursor, synthesized via C-H borylation)
- Glyoxylic acid monohydrate (GAM)
- anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide (HMPO)
- Toluene (anhydrous)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:


- To a solution of 2,1,3-Benzothiadiazol-4-ylboronic acid in anhydrous toluene, add glyoxylic acid monohydrate (GAM) and the organocatalyst, anti-1,2,2,3,4,4-Hexamethylphosphetane 1-oxide (HMPO).
- Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup to remove water-soluble reagents and byproducts.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2,1,3-Benzothiadiazole-4-carbaldehyde** as a pure solid.

Applications and Logical Workflow

2,1,3-Benzothiadiazole-4-carbaldehyde is primarily utilized as a key intermediate in the synthesis of more complex molecules. The electron-deficient nature of the benzothiadiazole ring system, combined with the reactive aldehyde group, makes it a valuable building block for creating donor-acceptor chromophores and conjugated systems.^{[1][2]} These derived materials are of significant interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for bioimaging.^{[1][8]}

The logical workflow for the synthesis and application of this compound is visualized below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,1,3-Benzothiadiazole-4-carbaldehyde** and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,1,3-Benzothiadiazole-4-carboxaldehyde [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,1,3-BENZOTHIADIAZOLE-4-CARBALDEHYDE | CAS 5170-68-3 [matrix-fine-chemicals.com]
- 4. 2,1,3-Benzothiadiazole-4-carbaldehyde | C7H4N2OS | CID 2776283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzothiadiazoles | Fisher Scientific [fishersci.com]
- 6. 2,1,3-Benzothiadiazole-4-carbaldehyde, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,1,3-Benzothiadiazole-4-carbaldehyde molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305858#2-1-3-benzothiadiazole-4-carbaldehyde-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com